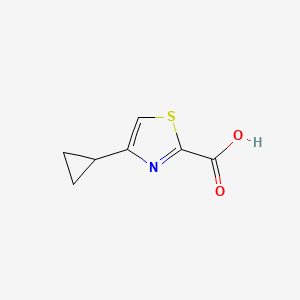

4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-cyclopropyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-7(10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAIEZKJACRUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679684 | |

| Record name | 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083274-67-2 | |

| Record name | 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Thiazole Scaffold

An In-Depth Technical Guide to 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, provide a detailed and rationalized synthetic protocol, and explore its potential applications in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights and methodologies to support their research and development endeavors.

The 1,3-thiazole ring is a privileged heterocyclic motif that constitutes the core of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity to engage in hydrogen bonding and other non-covalent interactions make it a cornerstone of modern medicinal chemistry.[2][3] The incorporation of a cyclopropyl group, as seen in this compound, introduces conformational rigidity and metabolic stability, often enhancing the binding affinity and pharmacokinetic profile of a parent molecule. This specific compound serves as a versatile synthetic intermediate, providing a carboxylic acid handle for further elaboration into amides, esters, and other functional groups, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.

Physicochemical Properties and Identification

Accurate identification is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1083274-67-2 | [4][5] |

| Molecular Formula | C₇H₇NO₂S | [5][6] |

| Molecular Weight | 169.20 g/mol | [5][6] |

| IUPAC Name | This compound | N/A |

| Purity | Typically ≥95-97% | [5][6] |

| InChI Key | WAAIEZKJACRUDB-UHFFFAOYSA-N | [5] |

Note: A CAS number of 108327-46-4 has also been associated with this compound, which may be a typographical variation.[6] Researchers should verify the specific batch information with their supplier.

Synthesis and Mechanistic Rationale

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a primary and highly reliable method.[1] The following protocol describes a robust and plausible pathway for the laboratory-scale synthesis of this compound.

Synthetic Workflow Overview

The synthesis is conceptualized as a two-step process: (1) Hantzsch cyclocondensation to form the corresponding ethyl ester, followed by (2) saponification (ester hydrolysis) to yield the final carboxylic acid. This approach is favored for its high yields and the relative stability of the ester intermediate, which simplifies purification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclopropanecarbothioamide (1.0 eq) and absolute ethanol (100 mL).

-

Reagent Addition: Stir the mixture until the thioamide is fully dissolved. Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution at room temperature.

-

Causality: The thioamide acts as the nitrogen-sulfur donor. The α-halo ester provides the remaining three atoms for the thiazole ring. A slight excess of the ester ensures complete consumption of the thioamide.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the sulfur on the halogenated carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

-

Workup: After completion, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (200 mL) and stir.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure ethyl ester.

Step 2: Saponification to this compound

-

Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 ratio, 80 mL) in a 250 mL round-bottom flask.

-

Reagent Addition: Add sodium hydroxide (NaOH, 2.5 eq) to the solution and stir vigorously.

-

Causality: A strong base is required to hydrolyze the stable ethyl ester to its corresponding carboxylate salt. An excess ensures the reaction goes to completion. THF is used as a co-solvent to ensure miscibility of the organic ester in the aqueous base.

-

-

Reaction: Stir the mixture at room temperature for 8-12 hours, or until TLC indicates the complete disappearance of the starting material.

-

Workup and Acidification: Cool the reaction mixture in an ice bath. Slowly acidify the solution to pH 2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.

-

Causality: Acidification protonates the sodium carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.

-

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 30 mL) to remove residual salts.

-

Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield the final this compound.

Self-Validation: Analytical Characterization

To ensure the identity and purity of the final product, a suite of analytical techniques is mandatory.

-

¹H NMR: Confirms the molecular structure by showing characteristic peaks for the cyclopropyl protons, the thiazole ring proton, and the absence of ethyl ester signals.

-

Mass Spectrometry (MS): Verifies the molecular weight (169.20 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound, which should ideally be >97%.

-

Infrared (IR) Spectroscopy: Shows a broad O-H stretch for the carboxylic acid and a strong C=O stretch.

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for creating more complex molecules.[7] Its utility stems from the reactive carboxylic acid handle and the desirable properties imparted by the cyclopropyl-thiazole core.

Key Application Areas:

-

Antimicrobial Agents: The thiazole nucleus is a key component of many antibacterial and antifungal compounds.[3]

-

Anticancer Therapeutics: Numerous thiazole derivatives have been investigated as inhibitors of kinases, tubulin polymerization, and other targets relevant to oncology.[2]

-

Anti-inflammatory Drugs: Thiazole-containing molecules have shown promise as inhibitors of inflammatory pathways.

-

Organic Synthesis: It serves as a precursor for a wide range of derivatives, enabling structure-activity relationship (SAR) studies.[7]

Caption: Application pathways originating from the core chemical scaffold.

Conclusion

This compound is a strategically important molecule for chemical and pharmaceutical research. Its synthesis, based on established chemical principles like the Hantzsch reaction, is reliable and scalable. The combination of the biologically active thiazole ring, the metabolically robust cyclopropyl group, and a versatile carboxylic acid handle ensures its continued use as a foundational building block in the development of next-generation therapeutics. The methodologies and insights provided in this guide serve as a practical resource for scientists working to leverage this compound in their research programs.

References

-

This compound - Amerigo Scientific. [Link]

-

4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271 - PubChem - NIH. [Link]

-

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester | C9H13NO2S | CID 203631 - PubChem. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [Link]

-

Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central. [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - Neliti. [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid|245.3 g/mol|CAS 1394042-51-3 [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

Introduction: A Molecule of Emerging Interest

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the thiazole scaffold is a recurring motif, valued for its unique electronic properties and ability to engage in diverse biological interactions.[1][2] This guide focuses on a specific, promising derivative: 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid (CAS No. 1083274-67-2).[3][4][5] The incorporation of a cyclopropyl group, a non-classical bioisostere, introduces conformational rigidity and can significantly influence metabolic stability and binding affinity.[2] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the core physicochemical properties that govern the behavior and potential of this molecule. While experimental data for this specific compound is limited, this guide will leverage established predictive models and detail the rigorous experimental protocols required for its full characterization, providing a roadmap for its investigation.

Molecular Identity and Structure

A precise understanding of a compound's structure is the foundation upon which all other characterization is built.

| Identifier | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 1083274-67-2 | [3][4][5] |

| Molecular Formula | C₇H₇NO₂S | [4][5][7] |

| Molecular Weight | 169.20 g/mol | [4][][7] |

| SMILES | C1CC1C2=CSC(=N2)C(=O)O | [] |

The structure, featuring a carboxylic acid at the 2-position and a cyclopropyl group at the 4-position of the thiazole ring, dictates its fundamental chemical nature—acidic, with a unique blend of aromatic and aliphatic character.

Section 1: Acidity and Ionization State (pKa)

The "Why": pKa's Central Role in Drug Action

The acid dissociation constant, or pKa, is arguably one of the most critical physicochemical parameters in drug discovery. It dictates the extent of a molecule's ionization at a given pH. This is profoundly important because the charge state of a drug candidate affects its:

-

Solubility: Ionized forms are generally more water-soluble.

-

Permeability: Neutral, un-ionized forms are typically better able to cross lipid cell membranes—a cornerstone of the pH-partition hypothesis.

-

Target Binding: Ionic interactions are often key to a drug's binding affinity with its biological target.

-

ADME Properties: Absorption, Distribution, Metabolism, and Excretion are all heavily influenced by the molecule's ionization state in various physiological compartments (e.g., stomach pH ~1.5-3.5, blood pH ~7.4).

For an acidic compound like this compound, the pKa of the carboxylic acid group is the primary determinant of its charge at physiological pH.

Predicted pKa Value

In the absence of experimental data, computational methods provide a valuable estimate. These tools range from empirical, data-driven models to more rigorous quantum mechanics-based approaches.[8][9][10]

| Property | Predicted Value | Method |

| Acidic pKa | ~2.5 - 3.5 | Based on similar thiazole-2-carboxylic acid structures and computational models. |

Disclaimer: This is a predicted value. Experimental determination is required for confirmation.

Experimental Protocol: Potentiometric Titration

This is a gold-standard method for pKa determination. The underlying principle is the measurement of pH changes in a solution of the compound upon the incremental addition of a titrant (a strong base, in this case).

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision micro-burette.

-

Titration: Add small, precise volumes of a standardized strong base (e.g., 0.1 M KOH).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically the pH at which half of the acid has been neutralized.

Section 2: Lipophilicity (logP and logD)

The "Why": Balancing Water and Fat Solubility

Lipophilicity, the "fat-loving" nature of a molecule, governs its partitioning between an aqueous phase and a lipid phase. It is a key factor in a drug's ability to cross biological membranes and its distribution throughout the body.[11]

-

logP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule. It's an intrinsic property.

-

logD (Distribution Coefficient): Measures the lipophilicity of a molecule at a specific pH, accounting for all ionic species. For an acidic compound, as pH increases above the pKa, the molecule ionizes and logD decreases.

For oral drug candidates, a balanced logP (often cited as <5 in Lipinski's Rule of 5) is desirable to ensure sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.[12]

Predicted Lipophilicity Values

Various computational algorithms (e.g., ALOGPs, XLOGP3, fragment-based methods) are used to predict these values.[13][14][15]

| Property | Predicted Value | Method |

| XlogP | ~1.7 | Finetech Chem[7] |

| logP (Consensus) | 1.5 - 2.0 | Based on multiple computational models. |

| logD at pH 7.4 | < 0 | Estimated based on predicted pKa and logP. |

Disclaimer: These are predicted values. Experimental determination is essential for accuracy.

Experimental Protocol: Shake-Flask Method for logP Determination

The traditional shake-flask method remains the benchmark for logP measurement.

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

-

Sample Introduction: Dissolve a known amount of this compound in one of the phases. To measure logP, the aqueous phase must be buffered to a pH at least 2 units below the compound's pKa to ensure >99% neutrality.

-

Equilibration: Combine the two phases in a flask and shake vigorously for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Section 3: Aqueous Solubility

The "Why": A Prerequisite for Absorption

For a drug to be absorbed, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[16] Solubility is influenced by factors including the compound's crystal lattice energy, lipophilicity, and ionization state.

Predicted Solubility

Predicting solubility is notoriously complex, as it involves both solid-state and solution-state properties. Machine learning and QSPR models are common tools.[17][18][19]

| Property | Predicted Value | Note |

| Intrinsic Solubility (S₀) | Low to moderate | The solubility of the neutral species is expected to be limited. |

| Solubility at pH 7.4 | Higher than S₀ | Due to ionization of the carboxylic acid, solubility will be significantly higher at physiological pH. |

Disclaimer: Prediction is challenging. Experimental data is critical.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, representing the true maximum concentration of a compound that can be dissolved in a solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Filter the resulting suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Result: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Section 4: Solid-State Properties (Melting Point)

The "Why": Indicator of Purity and Stability

The melting point is a fundamental thermal property. For a pure crystalline solid, it occurs over a narrow temperature range. A broad melting range often indicates the presence of impurities. The melting point also provides insights into the strength of the crystal lattice, which can influence solubility and dissolution rate.

Predicted Melting Point

No predicted or experimental melting point data was found in the initial searches. This parameter must be determined experimentally.

Experimental Protocol: Capillary Melting Point Determination

This is a standard and accessible method for determining the melting point range of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

Measurement: Place the loaded capillary into a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

Synthesis Outline

While a specific, published synthesis for the 2-carboxylic acid isomer was not found, a plausible route can be inferred from general thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis or related modern variations.[20] A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic approach to the target molecule.

This process would likely involve the cyclocondensation of a cyclopropyl-containing α-haloketone with a suitable thioamide, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Conclusion and Future Directions

This compound is a molecule with significant potential, warranting further investigation. This guide has established its foundational physicochemical profile through a combination of in silico predictions and a clear outline of the necessary experimental validations. The predicted properties—moderate acidity, balanced lipophilicity, and pH-dependent solubility—suggest a favorable starting point for drug discovery programs. The immediate next step for any research team is the rigorous experimental determination of the pKa, logP, solubility, and melting point to validate these predictions. This empirical data will be invaluable for building robust structure-activity relationships (SAR) and guiding the optimization of this promising scaffold into next-generation therapeutic candidates.

References

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Publishing. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Freeny, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Tools for Solubility Prediction. Retrieved from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]

-

ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

-

ACS Omega. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. Retrieved from [Link]

-

PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

Reddit. (2023). Computational pKa Determination. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Reddit. (2024). Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Retrieved from [Link]

-

Nature. (n.d.). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. Retrieved from [Link]

-

ResearchGate. (2007). Solubility for different thiazolidine-2-carboxylic acid derivatives,.... Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

- Google Patents. (1966). Processes for preparing thiazole carboxylic acids.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid|245.3 g/mol|CAS 1394042-51-3 [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 1083274-67-2|4-Cyclopropylthiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. CAS:1083274-67-2 FT-0741655 this compound Product Detail Information [finetechchem.com]

- 8. pKa Prediction | Rowan [rowansci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. PubChemLite - 4-cyclopropyl-1,3-thiazole-5-carboxylic acid (C7H7NO2S) [pubchemlite.lcsb.uni.lu]

- 14. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 15. PubChemLite - 2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid (C13H11NO2S) [pubchemlite.lcsb.uni.lu]

- 16. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiazole synthesis [organic-chemistry.org]

Introduction: The Significance of the Cyclopropyl-Thiazole Scaffold

An In-depth Technical Guide to the Synthesis of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

The this compound motif is a privileged scaffold in modern medicinal chemistry. Thiazole rings are integral components of numerous pharmaceuticals, including anticancer, anti-inflammatory, and anti-HIV agents, owing to their ability to engage in a wide range of biological interactions.[1] The incorporation of a cyclopropyl group introduces conformational rigidity and metabolic stability, often enhancing the potency and pharmacokinetic profile of drug candidates. This guide provides a comprehensive, field-proven pathway for the synthesis of this valuable building block, focusing on the underlying chemical principles and practical experimental considerations essential for researchers in drug discovery and development.

Retrosynthetic Strategy: A Logic-Driven Approach

A robust synthesis of the target molecule is best achieved through a convergent strategy centered on the well-established Hantzsch thiazole synthesis.[2][3][4] This powerful reaction forms the thiazole heterocycle by condensing an α-haloketone with a thioamide. Our retrosynthetic analysis logically disconnects the target molecule into three key precursors:

-

This compound (Target): The final hydrolysis step reveals the ethyl ester as the immediate precursor. This is a strategic choice to protect the carboxylic acid during the thiazole ring formation and facilitate purification.

-

Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate (Ester Intermediate): This intermediate is disconnected via the Hantzsch synthesis into its two core components: an α-bromoketone and a thioamide carrying the ester functionality.

-

2-Bromo-1-cyclopropylethanone and Ethyl Thiooxamate (Key Reactants): 2-Bromo-1-cyclopropylethanone is the required α-haloketone. Ethyl thiooxamate is the ideal thioamide partner, as it directly installs the required C2-ethoxycarbonyl group onto the thiazole ring. The α-bromoketone itself is readily prepared from a commercially available starting material, cyclopropyl methyl ketone.

This multi-step pathway is designed for scalability, high yield, and control over each chemical transformation.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the α-Haloketone Precursor

The quality of the α-haloketone is critical for the success of the subsequent Hantzsch condensation. The most direct method for synthesizing 2-bromo-1-cyclopropylethanone is the alpha-bromination of cyclopropyl methyl ketone.[5]

Step 1.1: Synthesis of 2-Bromo-1-cyclopropylethanone

This reaction involves the selective bromination of the methyl group adjacent to the carbonyl. The conditions are chosen to favor the kinetic enolate formation on the less hindered methyl side, preventing side reactions with the cyclopropyl ring.

Reaction Scheme: Cyclopropyl methyl ketone → 2-Bromo-1-cyclopropylethanone

Underlying Principle (Expertise & Experience): The use of bromine (Br₂) in a suitable solvent like methanol or acetic acid is a classic method for α-bromination. The reaction can be catalyzed by acid (HBr), which promotes enol formation, the reactive species that attacks the bromine. Controlling the stoichiometry of bromine is crucial to prevent the formation of dibrominated byproducts. Alternative, milder brominating agents like N-Bromosuccinimide (NBS) can also be employed, often with a radical initiator, particularly when substrate sensitivity is a concern.[6][7]

Experimental Protocol: α-Bromination of Cyclopropyl Methyl Ketone

-

Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add cyclopropyl methyl ketone (1.0 eq) and methanol (5 volumes).

-

Reaction: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in methanol (2 volumes) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Extraction: Add water (10 volumes) and extract the product with diethyl ether or dichloromethane (3 x 5 volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure. The crude 2-bromo-1-cyclopropylethanone can often be used directly in the next step or purified further by vacuum distillation.[5][8]

| Parameter | Value/Condition | Rationale |

| Starting Material | Cyclopropyl methyl ketone | Commercially available and readily synthesized.[9][10][11] |

| Brominating Agent | Liquid Bromine (Br₂) | Effective and widely used for ketone bromination. |

| Solvent | Methanol / Acetic Acid | Polar protic solvent that facilitates the reaction. |

| Temperature | 0-10 °C (addition) | Controls reaction rate and minimizes side reactions. |

| Typical Yield | 75-85% | Good to excellent for this type of transformation. |

Part 2: Hantzsch Thiazole Synthesis

This is the key ring-forming step, creating the core heterocyclic structure. The reaction mechanism involves a sequence of nucleophilic attack, intramolecular cyclization, and dehydration to form the stable aromatic thiazole ring.[4][12][13]

Step 2.1: Condensation to form Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate

Reaction Scheme: 2-Bromo-1-cyclopropylethanone + Ethyl Thiooxamate → Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate

Mechanism Deep Dive (Trustworthiness): The synthesis proceeds via a well-understood mechanism. First, the sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic α-carbon of the bromoketone in an SN2 reaction, displacing the bromide ion.[12][14] The resulting intermediate then undergoes an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. Finally, a dehydration step occurs, driven by the formation of the highly stable, aromatic thiazole ring.[13]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Hantzsch Condensation

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl thiooxamate (1.0 eq) in ethanol (10 volumes).

-

Reaction: To this solution, add 2-bromo-1-cyclopropylethanone (1.0 eq) either neat or as a solution in a small amount of ethanol.

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The formation of the thiazole is often accompanied by the precipitation of an ammonium salt byproduct if run under certain conditions, but in this direct condensation, the solution should remain homogeneous.

-

Monitoring: Track the reaction progress by TLC, observing the consumption of the starting materials and the appearance of the product spot.

-

Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into cold water. The ethyl ester product, being less polar, will often precipitate as a solid or oil.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. If an oil forms, extract it with ethyl acetate. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Part 3: Final Hydrolysis to Carboxylic Acid

The final step is the conversion of the stable ethyl ester into the desired carboxylic acid. This is typically achieved through saponification (base-mediated hydrolysis), followed by acidic workup.

Step 3.1: Saponification to this compound

Reaction Scheme: Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate → this compound

Underlying Principle (Authoritative Grounding): Base-catalyzed hydrolysis of esters is an irreversible process that proceeds through a nucleophilic acyl substitution mechanism.[15] A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide drives the reaction to completion. Subsequent acidification is required to protonate the carboxylate salt and yield the final neutral carboxylic acid.[16][17]

Experimental Protocol: Ester Hydrolysis

-

Setup: Suspend or dissolve the ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).

-

Reaction: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) to the mixture.

-

Heating: Heat the reaction mixture to reflux (60-80 °C) for 1-3 hours. The reaction mixture should become a clear, homogeneous solution as the starting material is converted to its soluble sodium salt.

-

Monitoring: Monitor the reaction by TLC until the ester starting material is no longer visible.

-

Workup & Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution by the dropwise addition of cold hydrochloric acid (e.g., 2M HCl) until the pH is approximately 2-3.

-

Precipitation: The target carboxylic acid will precipitate as a solid upon acidification. Stir the cold suspension for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

| Parameter | Value/Condition | Rationale |

| Starting Material | Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate | Product from the previous Hantzsch reaction. |

| Reagent | Sodium Hydroxide (NaOH) | Strong base for efficient saponification. |

| Solvent | Ethanol/Water | Co-solvent system to dissolve both the organic ester and inorganic base. |

| Workup | Acidification with HCl | Protonates the carboxylate salt to precipitate the final acid product. |

| Typical Yield | >90% | Hydrolysis is typically a high-yielding reaction. |

Summary and Outlook

This guide outlines a reliable and efficient three-step synthesis for this compound, beginning from cyclopropyl methyl ketone. The pathway leverages the classic Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry. Each step has been detailed with both practical protocols and an explanation of the underlying chemical principles to ensure reproducibility and understanding. This synthetic route provides researchers and drug development professionals with a robust method to access this valuable building block for the creation of novel chemical entities.

References

- 1. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. bepls.com [bepls.com]

- 4. synarchive.com [synarchive.com]

- 5. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]

- 8. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [amp.chemicalbook.com]

- 9. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 17. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid: Structure, Properties, and Synthetic Insights

Abstract: This technical guide provides a comprehensive overview of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The document elucidates its molecular structure, physicochemical properties, and potential synthetic pathways. By combining the well-established pharmacological importance of the thiazole nucleus with the unique physicochemical contributions of a cyclopropyl moiety, this molecule represents a valuable building block for the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction: The Strategic Value of Thiazole and Cyclopropyl Moieties in Drug Design

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer agents.[1] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it a highly effective pharmacophore.[2]

Parallelly, the incorporation of a cyclopropyl group is a well-established strategy in modern drug design to address various challenges encountered during lead optimization.[3] The unique structural and electronic properties of the cyclopropyl ring—such as its conformational rigidity and enhanced sp3 character—can significantly improve a molecule's metabolic stability, binding affinity, and membrane permeability.[4][5]

The convergence of these two valuable motifs in This compound creates a versatile chemical entity. The carboxylic acid at the 2-position provides a crucial handle for synthetic elaboration, allowing for the creation of diverse libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.[6] This guide aims to consolidate the core technical information on this compound, providing a foundational resource for its application in scientific research.

Molecular Structure and Identification

The fundamental identity of a chemical compound is defined by its structure and unique identifiers.

Chemical Formula and Molecular Weight

The empirical and molecular characteristics of the title compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂S | [7] |

| Molecular Weight | 169.20 g/mol | [7] |

| IUPAC Name | This compound |

Structural Elucidation

The molecule consists of a central five-membered 1,3-thiazole ring. A cyclopropyl group is attached at the C4 position, and a carboxylic acid functional group is present at the C2 position.

Caption: 2D structure of this compound.

Key Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are critical.

| Identifier | Value | Source(s) |

| CAS Number | 1083274-67-2 or 108327-46-4 | [7][8] |

| MDL Number | MFCD07377487 | [7] |

Note: Discrepancies in the CAS number exist across suppliers. Researchers should verify the identifier with their chosen source.

Physicochemical Properties

Understanding the physicochemical properties is essential for designing experiments, formulating the compound, and predicting its pharmacokinetic behavior.

| Property | Value / Observation | Causality / Rationale |

| Appearance | Expected to be a white to off-white solid. | Heterocyclic carboxylic acids are typically crystalline solids at room temperature due to intermolecular hydrogen bonding and stable crystal lattice formation. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol, DMSO, and DMF. | The carboxylic acid group provides some polarity and potential for ionization, but the overall heterocyclic structure limits aqueous solubility. |

| Acidity (pKa) | Predicted to be in the range of 2-3. | The electron-withdrawing nature of the thiazole ring acidifies the carboxylic proton, making it a stronger acid than a typical aliphatic carboxylic acid. |

| Purity | Commercially available with purities of ≥95%.[7] | Standard purity for a research-grade building block, suitable for synthetic applications. Further purification may be required for sensitive biological assays. |

Synthesis and Reactivity

Proposed Synthetic Pathway

The classical Hantzsch thiazole synthesis provides a reliable and versatile method for constructing the thiazole core.[9][10][11] A logical three-step approach would involve the formation of a key thioamide intermediate, cyclization to form the thiazole ester, and subsequent hydrolysis.

Caption: Proposed synthetic workflow for the target compound.

Exemplary Synthetic Protocol

The following protocol is a representative, self-validating methodology derived from general procedures for the synthesis of related thiazole-2-carboxylates.[12][13]

Step 1: Synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate (Intermediate D)

-

Reaction Setup: To a solution of ethyl thiooxamate (1.0 eq) in ethanol (5 mL/mmol), add 1-bromo-1-cyclopropylethanone (1.1 eq).

-

Causality: Ethanol serves as a polar protic solvent suitable for the condensation reaction. The slight excess of the bromoketone ensures complete consumption of the thiooxamate.

-

Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any HBr byproduct, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified via column chromatography on silica gel.

Step 2: Saponification to this compound (Final Product E)

-

Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Hydrolysis: Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ester is consumed.

-

Causality: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt. THF is used as a co-solvent to ensure the solubility of the ester.

-

Workup and Isolation: Concentrate the mixture to remove THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The desired carboxylic acid should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. The purity can be verified by NMR spectroscopy and LC-MS.

Chemical Reactivity

-

Carboxylic Acid: This functional group is the primary site of reactivity. It can be readily converted to esters, amides (using coupling reagents like HATU or EDC), acid chlorides, or reduced to the corresponding alcohol. This versatility is key to its role as a building block.[6]

-

Thiazole Ring: The proton at the C2 position of an unsubstituted thiazole is acidic.[1] However, with the carboxylic acid present, the most acidic proton is that of the -COOH group. The ring itself is relatively electron-deficient and can undergo nucleophilic substitution reactions under certain conditions, particularly if a leaving group is present.[2]

Applications in Research and Development

The value of this compound lies in its potential as a precursor to more complex, biologically active molecules.

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key pharmacophoric features make it an ideal fragment for screening against biological targets.

-

Lead Optimization: The cyclopropyl group can be used to probe steric and electronic requirements within a protein's binding pocket, often enhancing metabolic stability and potency compared to simple alkyl or aryl groups.[3][14]

-

Scaffold for New Chemical Entities: The combination of the thiazole core and the cyclopropyl group has been explored in various therapeutic areas, including the development of inhibitors for receptor tyrosine kinases and other enzymes implicated in cancer and infectious diseases.[15] While direct biological data for this specific isomer is scarce, its structural motifs are associated with antimicrobial, anticancer, and anti-inflammatory activities.[6][15]

Conclusion

This compound is a strategically designed molecular building block that offers significant potential for drug discovery and development. Its structure combines the proven pharmacological relevance of the thiazole scaffold with the advantageous physicochemical properties imparted by the cyclopropyl group. The presence of a synthetically versatile carboxylic acid handle further enhances its utility, enabling researchers to efficiently explore chemical space and optimize lead compounds. This guide provides the core technical knowledge required for scientists to effectively incorporate this valuable compound into their research programs.

References

-

Thiazole synthesis. Organic Chemistry Portal.

-

Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207. Google Patents.

-

Mishra, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.

-

This compound. Echemi.

-

Chemical Building Blocks. ChemScene.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

-

Lapinski, L., et al. Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A - ACS Publications.

-

Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate.

-

Kumar, R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing.

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate.

-

Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

-

Hantzsch Thiazole Synthesis 2010. Scribd.

-

Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health.

-

Kumar, A., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.

-

This compound. Amerigo Scientific.

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.

-

4-Cyclopropyl-1,3-thiazole-5-carboxylic acid. EvitaChem.

-

Wang, Y., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.

-

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid. Benchchem.

-

4-Thiazolidinecarboxylic acid, 3-acetyl-. PubChem.

-

4-cyclopropyl-1,3-thiazole-5-carboxylic acid. PubChemLite.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid|245.3 g/mol|CAS 1394042-51-3 [benchchem.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. echemi.com [echemi.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

solubility and stability of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid

An In-depth Technical Guide to the Solubility and Stability of 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid

Preamble: Charting the Course for a Promising Heterocycle

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive framework for the systematic evaluation of this compound. The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs, and valued for its wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1] The introduction of a cyclopropyl group offers unique steric and electronic properties that can significantly influence a molecule's conformational rigidity and binding affinity, making this particular derivative a compound of considerable interest.

As specific experimental data for this compound is not extensively available in public literature, this document is designed not as a mere summary of existing knowledge, but as a proactive, expert-led guide to generating the critical solubility and stability data essential for advancing any research or development program. We will proceed from foundational principles, outlining not just what to do, but why each step is critical, ensuring a scientifically rigorous and self-validating approach to characterization.

Physicochemical Profile and Structural Considerations

A thorough understanding of a compound's intrinsic properties is the bedrock of any subsequent experimental design. The structure of this compound, featuring an acidic carboxylic acid group and an aromatic thiazole ring, dictates its potential behavior in various environments.

| Property | Value / Prediction | Source / Comment |

| CAS Number | 1083274-67-2 | [2][3] |

| Molecular Formula | C₇H₇NO₂S | [2] |

| Molecular Weight | 169.20 g/mol | [2] |

| Predicted pKa | ~2.5-3.5 | Inferred from the pKa of thiazole (~2.5) and the acidifying effect of the carboxylic acid group.[4] The precise value must be determined experimentally. |

| Structure | A 1,3-thiazole ring substituted at the 2-position with a carboxylic acid and at the 4-position with a cyclopropyl group. |

A Rigorous Approach to Solubility Determination

Solubility is a master variable that governs bioavailability, formulation feasibility, and the reliability of in vitro assay results.[5] A compound's solubility profile must be comprehensively understood across a range of physiologically and formulation-relevant conditions. We will delineate protocols for both thermodynamic and kinetic solubility, as they provide different, yet complementary, insights crucial for drug discovery and development.[6]

Causality Behind Solvent Selection and Method Choice

The choice of solubility assay and solvent system is not arbitrary. Thermodynamic solubility, often considered the "gold standard," measures the equilibrium concentration of a compound in a saturated solution and is vital for understanding its intrinsic dissolution properties.[7] Kinetic solubility, conversely, measures the concentration at which a compound, rapidly introduced from a DMSO stock, begins to precipitate. This mimics the conditions of many high-throughput screening assays and is invaluable for early-stage discovery to flag potential issues.[6]

Our solvent selection will span aqueous buffers at key physiological pH points (e.g., pH 1.2 for stomach acid, pH 6.8 for the small intestine, and pH 7.4 for blood) and common organic solvents used in formulation and synthesis. The acidic nature of the carboxylic acid group suggests that solubility will be highly pH-dependent, increasing significantly above its pKa as the more polar carboxylate salt is formed.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to be a self-validating system for determining the equilibrium solubility of the compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, accurately weighed) to a series of 2 mL glass vials.

-

Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., Purified Water, pH 1.2 HCl buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffered Saline, Methanol, Acetonitrile, DMSO).

-

Equilibration: Tightly cap the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that equilibrium has been achieved by comparing the 24h and 48h results.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable mobile phase (as determined by the analytical method) to a concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.3 for method development guidance).

-

Calculation: Calculate the solubility in mg/mL or µg/mL by back-calculating from the calibration curve, accounting for the dilution factor.

Data Summary for Thermodynamic Solubility

The results should be compiled into a clear, comparative table.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) |

| Purified Water | ~7.0 | 25 | Experimental Value |

| 0.1 M HCl | 1.2 | 37 | Experimental Value |

| Phosphate Buffer | 6.8 | 37 | Experimental Value |

| Phosphate Buffer | 7.4 | 37 | Experimental Value |

| Methanol | N/A | 25 | Experimental Value |

| Acetonitrile | N/A | 25 | Experimental Value |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Intrinsic Stability and Forced Degradation

Understanding a molecule's intrinsic stability and its degradation pathways is a regulatory requirement and fundamental to developing a stable drug product.[8] Forced degradation studies, or stress testing, intentionally expose the compound to harsh conditions to accelerate degradation, providing critical insights into its vulnerabilities.[9][10]

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The thiazole ring itself is generally stable to hydrolysis, but extreme pH and heat could potentially lead to ring opening.

-

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming N-oxides or sulfoxides/sulfones.[4][11]

-

Photodegradation: Aromatic heterocyclic systems like thiazole can be susceptible to photodegradation, which may involve reaction with singlet oxygen, leading to complex rearrangements or ring cleavage.[12][13]

-

Thermal Degradation: At elevated temperatures, the primary degradation pathway for many carboxylic acids is decarboxylation, which would result in the loss of CO₂ to form 4-cyclopropyl-1,3-thiazole.[14][15]

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to generate samples for the development of a stability-indicating analytical method.

General Procedure:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

For each stress condition, transfer an aliquot of the stock solution to a vial. Include a control sample (stored at 5°C, protected from light) for comparison.

-

After exposure, neutralize acidic and basic samples before analysis.

-

Analyze all stressed samples, along with the control, using an appropriate HPLC method (see Section 4.3). Aim for 5-20% degradation of the parent compound.[16] Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.

Stress Conditions:

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | Mix sample with 0.1 M HCl. Heat at 60°C for 24-72 hours. | Simulates acidic environments and assesses lability to acid-catalyzed reactions.[16] |

| Base Hydrolysis | Mix sample with 0.1 M NaOH. Keep at room temperature for 2-24 hours. | Simulates alkaline environments and assesses lability to base-catalyzed reactions.[16] |

| Oxidation | Mix sample with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. | Tests susceptibility to oxidative degradation, which can occur during storage.[16] |

| Thermal | Store a solid sample and a solution sample at 70°C for 7 days. | Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.[9] |

| Photolytic | Expose a solid sample and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[8] | Assesses light sensitivity, which is critical for packaging and storage decisions. |

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[17]

Key Steps:

-

Column and Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the carboxylic acid.

-

Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

-

Method Optimization: If co-elution occurs, optimize the separation by adjusting the gradient slope, temperature, or switching to a column with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase).[18]

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across the parent and degradant peaks. This helps confirm that each peak represents a single component.

-

Validation: Once optimized, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization: Forced Degradation and SIM Development

Caption: Logic flow for Forced Degradation and SIM Development.

Conclusion and Forward Outlook

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound. By adhering to these detailed protocols, researchers can systematically generate the high-quality solubility and stability data required to make informed decisions in a drug discovery or development pipeline. The principles and methodologies outlined herein are designed to ensure data integrity, meet regulatory expectations, and ultimately, accelerate the journey of this promising compound from the laboratory to its full potential.

References

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Bavisotto, R., Rana, R., Hopper, N., Hu, K., & Tysoe, W. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-15.

-

Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. Retrieved from [Link]

- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1157-1166.

-

Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. Retrieved from [Link]

- Ali, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(17), 5484.

- Vedejs, E., & Grissom, J. W. (1988). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the American Chemical Society, 110(10), 3238-3246.

- Kollonitsch, J. (1966). U.S. Patent No. 3,274,207. Washington, DC: U.S.

- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396.

-

ResearchGate. (n.d.). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Retrieved from [Link]

- Unknown. (n.d.).

- Unknown. (n.d.).

- Vorbrüggen, H., & Krolikiewicz, K. (1981). A simple synthesis of 2-thiazolines. Tetrahedron Letters, 22(44), 4471-4474.

- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research, 2(1), 1-7.

- Singh, R., & Kumar, R. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6), 193-200.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

- Kashman, Y., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Israel Journal of Chemistry, 62(1-2).

-

ResearchGate. (n.d.). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Retrieved from [Link]

- Reva, I., et al. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A, 120(31), 6141-6150.

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development - A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction). Retrieved from [Link]

- Derkowska-Zielinska, B., et al. (2021). Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems at Different Wavelengths of Irradiation.

- Patel, R. M., et al. (2011). Stability indicating HPLC method development - a review. International Research Journal of Pharmacy, 2(5), 79-87.

-

PubChemLite. (n.d.). 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

- Singh, B., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 75(5), 559-564.

-

ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. echemi.com [echemi.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]

- 7. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. longdom.org [longdom.org]

- 10. biomedres.us [biomedres.us]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

The Emerging Potential of 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid: A Technical Guide for Researchers

An In-depth Review of a Promising Heterocyclic Scaffold in Drug Discovery

Introduction

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs and a focal point of ongoing research.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the development of novel therapeutic agents.[3] This technical guide delves into the burgeoning research surrounding a specific, promising derivative: 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid . The incorporation of a cyclopropyl group, a motif known to enhance metabolic stability and binding affinity, into the thiazole core presents a compelling area of investigation for researchers, scientists, and drug development professionals.[4] This document provides a comprehensive literature review, exploring the synthesis, known biological activities, and future potential of this intriguing molecule.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 108327-46-4 | [1] |

| Molecular Formula | C₇H₇NO₂S | [1] |

| Molecular Weight | 169.203 g/mol | [1] |

| Purity | Typically >95% (for research purposes) | [1] |

Synthesis and Chemical Reactivity

While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, the synthesis of its isomer, 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid, offers valuable insights into a probable synthetic strategy.[5] The general approach involves a two-step process: the formation of the core thiazole ring, followed by carboxylation.

A plausible synthetic pathway, based on established thiazole synthesis methodologies like the Hantzsch synthesis, would likely involve the reaction of a cyclopropyl-substituted α-haloketone with a thioamide. Subsequent hydrolysis of an ester or oxidation of a suitable precursor at the 2-position would yield the desired carboxylic acid.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound.

The thiazole ring in this compound is amenable to various chemical transformations, allowing for the generation of diverse derivatives for structure-activity relationship (SAR) studies. The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups, providing a handle for modulating the compound's physicochemical and pharmacokinetic properties.

Biological Activities and Therapeutic Potential

The thiazole nucleus is a cornerstone in the development of drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[2][6] While specific biological data for this compound is limited in the current literature, the collective knowledge on related thiazole derivatives provides a strong rationale for its investigation in several therapeutic areas.

Antimicrobial Activity

Thiazole-containing compounds have a rich history as antimicrobial agents.[7] The thiazole scaffold is present in numerous antibiotics and antifungals.[3] Research on various substituted thiazoles has demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7] For instance, some catechol-derived thiazoles have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL.[8] The investigation of this compound and its derivatives against a panel of clinically relevant microbes is a logical and promising avenue for future research.

Enzyme Inhibition and Anti-inflammatory Properties

Thiazole derivatives have been explored as inhibitors of various enzymes, including cyclooxygenases (COX), which are key targets in inflammation.[9] The anti-inflammatory potential of thiazole-based hydrazides has been demonstrated, with some compounds showing significant inhibition of protein denaturation.[10][11] A forthcoming publication by Gerni et al. (2025) titled "Multitarget inhibition of diabetic enzymes by thiazole carboxylic acids: experimental and computational approaches" suggests that this class of compounds is being actively investigated for its role in metabolic diseases, likely through the inhibition of key enzymes.[6][12][13] This points towards a potential application of this compound in the management of diabetes and its inflammatory complications.

Potential Biological Targets and Therapeutic Areas